2-benzylsulfonyl-1H-benzimidazole

Beschreibung

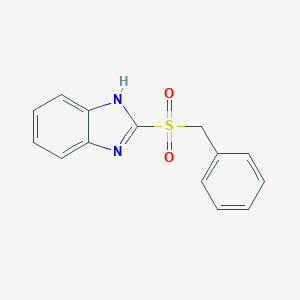

2-Benzylsulfonyl-1H-benzimidazole is a sulfur-containing heterocyclic compound characterized by a benzimidazole core substituted at the 2-position with a benzylsulfonyl group (–SO₂–CH₂–C₆H₅). This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-benzylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNODZZYRVNSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340296 | |

| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100872-42-2 | |

| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

2-Benzylsulfonyl-1H-benzimidazole, also known as Benzimidazole, 2-(benzylsulfonyl)-, is a type of 2-substituted benzimidazole derivative. These compounds have been found to exhibit diverse anticancer activities. The primary targets of these compounds are cancer cells. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity.

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes that inhibit the growth of cancer cells. The compound’s anticancer activity is correlated with the substitution pattern around the nucleus.

Biochemical Pathways

Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer activities. The specific pathways affected would depend on the specific targets of the compound and the type of cancer cells it interacts with.

Pharmacokinetics

Benzimidazoles have been found to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition property against different cell lines tested.

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. This is achieved through its interaction with its targets and the subsequent changes that occur.

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods, suggesting that the compound’s synthesis and use may be designed with environmental considerations in mind.

Biochemische Analyse

Biochemical Properties

2-Benzylsulfonyl-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties. The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death. Additionally, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition results in the accumulation of DNA damage and ultimately induces cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells. These effects are often dose-dependent and may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism and reduced energy production in cancer cells. Additionally, this compound may affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the cycle, resulting in decreased production of ATP and other essential metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific organelles. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Additionally, this compound may localize to the mitochondria, affecting mitochondrial function and energy production. The compound’s subcellular localization is often regulated by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.

Biologische Aktivität

2-Benzylsulfonyl-1H-benzimidazole (BsBIM) is a synthetic compound that belongs to the benzimidazole family, which is known for its diverse biological activities. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antioxidant, and neuroprotective agents.

Chemical Structure and Synthesis

The chemical structure of BsBIM features a benzimidazole core with a benzylsulfonyl group at the 2-position. This substitution enhances the compound's biological properties compared to unsubstituted benzimidazoles. The synthesis typically involves the reaction of 2-aminobenzimidazole with benzenesulfonyl chloride, followed by purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that BsBIM exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

- Gram-positive bacteria : Including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported as low as 4 µg/mL .

- Fungi : Demonstrated activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for both strains .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties , suggesting its potential role in scavenging free radicals and mitigating oxidative stress-related disorders. This activity is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative damage .

Enzyme Inhibition

BsBIM has been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) : These enzymes are critical targets in Alzheimer's disease research. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Case Studies and Research Findings

Several studies have highlighted the biological activities of BsBIM:

- Antiproliferative Effects : A study reported that derivatives of benzimidazole, including BsBIM, exhibited significant antiproliferative activity against cancer cell lines such as MDA-MB-231, with IC50 values indicating effective growth inhibition .

- Molecular Docking Studies : In silico studies have demonstrated that BsBIM can effectively bind to target proteins associated with bacterial cell wall synthesis, suggesting a mechanism for its antibacterial properties .

- Comparative Analysis : A comparative study of various benzimidazole derivatives indicated that those with alkyl substitutions showed enhanced biological activities, establishing a structure-activity relationship (SAR) that could guide future drug design efforts .

Data Summary

| Biological Activity | Target Organism/Enzyme | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 4 µg/mL |

| Antifungal | Candida albicans | 64 µg/mL |

| Antioxidant | N/A | N/A |

| AChE Inhibition | Acetylcholinesterase | N/A |

| Antiproliferative | MDA-MB-231 cancer cell line | IC50 = 16.38 µM |

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 1H-benzimidazole, including 2-benzylsulfonyl-1H-benzimidazole, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that specific benzimidazole derivatives showed promising activity against the MDA-MB-231 breast cancer cell line, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria such as Staphylococcus aureus and Streptococcus faecalis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that benzimidazole derivatives possess broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from benzimidazole showed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL . These findings suggest potential applications in treating infections, particularly in immunocompromised patients.

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic properties. Early studies indicated that certain benzimidazole derivatives exhibit potent analgesic effects comparable to established opioids. For instance, some derivatives were found to be significantly more potent than morphine in animal models . Additionally, anti-inflammatory activities have been reported, with several compounds showing notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain and inflammation management .

Case Study 1: Anticancer Activity

A comprehensive study synthesized a series of N-alkylated benzimidazole derivatives and assessed their anticancer properties. The findings revealed that specific substitutions on the benzimidazole core enhanced antiproliferative activity significantly. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and their biological targets .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of 2-(benzyl/phenylethyl) benzimidazole derivatives. The results showed substantial antimicrobial effects against various pathogens, indicating the potential for these compounds in developing new antibiotics .

Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Key Findings

Electronic Effects :

- The benzylsulfonyl group in this compound (–SO₂–CH₂–C₆H₅) provides stronger electron-withdrawing effects compared to methylsulfonyl (–SO₂–CH₃) or sulfanyl (–S–R) groups. This enhances stability and reactivity in nucleophilic environments .

- Chlorine substitution (e.g., 5-chloro derivatives) increases lipophilicity, improving membrane permeability and bioavailability .

Biological Activity: Antimicrobial Activity: this compound exhibits broad-spectrum antibacterial and antifungal activity, likely due to interference with microbial cell wall synthesis or DNA gyrase inhibition . In contrast, 2-n-butyl-6-chloro sulfonyl derivatives show specificity against fungal pathogens like Candida albicans . Antioxidant Potential: The benzylsulfonyl derivative demonstrates moderate antioxidant activity in radical scavenging assays, outperforming simpler sulfanyl analogs (e.g., 2-ethylsulfanyl-6-nitro-1H-benzimidazole) .

Synthetic Accessibility :

- Sulfonylated derivatives (e.g., 2-benzylsulfonyl) require multi-step syntheses involving oxidation of sulfanyl precursors, whereas sulfanyl derivatives (e.g., 2-isopropylsulfanyl) are synthesized via direct alkylation .

- Chlorosulfonation () introduces halogen atoms but may require harsh reagents like chlorosulfonic acid, complicating purification .

Structural Insights :

- X-ray crystallography of sulfonylated benzimidazoles (e.g., 2-n-butyl-6-chloro derivative) reveals planar benzimidazole cores with sulfonyl groups adopting perpendicular orientations, optimizing interactions in crystal packing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-benzylsulfonyl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives with sulfonylating agents. Key steps include:

- Phillips Reaction : Condensation of o-phenylenediamine with formic acid or other carbonyl sources under acidic conditions to form the benzimidazole core .

- Sulfonylation : Introduction of the benzylsulfonyl group using benzylsulfonyl chloride in the presence of a base (e.g., pyridine) at controlled temperatures (0–5°C) to avoid side reactions .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can structural ambiguities in synthesized this compound derivatives be resolved?

- Methodological Answer : Use X-ray crystallography to confirm bond angles and torsion parameters. For example:

- Bond Angles : The S1–N1–C2 bond angle in sulfonylated benzimidazoles is typically ~105.6°–112.4°, while the benzimidazole core (C3A–N3–C2) adopts angles of 126.7°–128.0° .

- Torsion Data : Dihedral angles between the benzylsulfonyl group and benzimidazole ring range from 108.2°–133.5°, influencing molecular packing .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : In case of ingestion, rinse mouth and seek medical attention immediately. Avoid inhalation; use respiratory protection if dust is generated .

- Storage : Keep in airtight containers under nitrogen, away from light and moisture .

Advanced Research Questions

Q. How do modifications to the benzylsulfonyl group impact biological activity and pharmacokinetics?

- Methodological Answer :

- Functional Group Tuning : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro, CF₃) to enhance metabolic stability. For example, 2-(4-fluorobenzylsulfonyl) derivatives show improved bioavailability due to reduced CYP450 interactions .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo PK studies in rodent models. Monitor half-life (t₁/₂) and volume of distribution (Vd) .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity)?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across labs. Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based viability assays vs. colony-counting). Analyze dose-response curves for EC₅₀ discrepancies .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic hotspots .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., DNA topoisomerase II). Prioritize derivatives with docking scores ≤−8.0 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.